molecular formula C15H15N3OS B14531924 N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea CAS No. 62731-26-4

N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea

Cat. No.: B14531924
CAS No.: 62731-26-4
M. Wt: 285.4 g/mol
InChI Key: XZWNLSSFWNVSIA-UHFFFAOYSA-N
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Description

N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea is a chemical compound with the molecular formula C15H15N3OS. It is used primarily in biochemical and proteomics research . This compound is known for its unique structure, which includes a hydroxyethanimidoyl group and a phenylthiourea moiety.

Preparation Methods

The synthesis of N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea involves several steps. One common method includes the reaction of 4-isothiocyanatobenzaldehyde with phenylhydrazine in the presence of a base. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent oxidation . Industrial production methods are similar but often scaled up to accommodate larger quantities.

Chemical Reactions Analysis

N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N-[4-(N-Hydroxyethanimidoyl)phenyl]-N’-phenylthiourea is unique due to its specific structure and functional groups. Similar compounds include:

Properties

CAS No.

62731-26-4

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylthiourea

InChI

InChI=1S/C15H15N3OS/c1-11(18-19)12-7-9-14(10-8-12)17-15(20)16-13-5-3-2-4-6-13/h2-10,19H,1H3,(H2,16,17,20)

InChI Key

XZWNLSSFWNVSIA-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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